molecular formula C16H13BrFN3OS2 B2379191 (5-Bromothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897472-51-4

(5-Bromothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2379191
CAS RN: 897472-51-4
M. Wt: 426.32
InChI Key: SKHMZXIKULPIRL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound has a molecular weight of 426.32. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.

Scientific Research Applications

Anticonvulsant Potential

A compound structurally related to (5-Bromothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, specifically a (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivative, demonstrated significant anticonvulsant activities. This was assessed using the maximal electroshock (MES) test, showing potency higher than that of the reference drug phenytoin. The study also investigated the compound's influence on sodium channels in vitro (Malik & Khan, 2014).

Anti-mycobacterial Chemotypes

Research into benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, closely related to the compound , identified them as new anti-mycobacterial chemotypes. Structurally diverse benzo[d]thiazole-2-carboxamides were synthesized and assessed for their potential anti-tubercular activity against Mycobacterium tuberculosis. Several compounds showed significant anti-mycobacterial potential with low cytotoxicity, making them promising candidates for therapeutic applications (Pancholia et al., 2016).

Structural and Antiproliferative Analysis

A compound, (4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone, similar to the target compound, was synthesized and evaluated for its antiproliferative activity. Its structure was characterized using various spectroscopic techniques, and X-ray diffraction studies confirmed the molecular structure. This compound demonstrates potential in the field of antiproliferative agents (Prasad et al., 2018).

Antimicrobial Activity

Synthesis and evaluation of new pyridine derivatives, including structures related to this compound, showed variable and modest antimicrobial activity against strains of bacteria and fungi. These findings suggest potential applications in antimicrobial therapies (Patel, Agravat, & Shaikh, 2011).

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, such as its effects on quorum sensing . Additionally, its synthesis could be optimized, and its physical and chemical properties could be thoroughly investigated.

properties

IUPAC Name

(5-bromothiophen-2-yl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFN3OS2/c17-14-4-3-12(23-14)15(22)20-5-7-21(8-6-20)16-19-11-2-1-10(18)9-13(11)24-16/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHMZXIKULPIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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